16alpha,17alpha-Dihydroxyprogesterone acetophenide
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Overview
Description
16alpha,17alpha-Dihydroxyprogesterone acetophenide (DHPA) is a synthetic progestin, which is widely used in scientific research. It is a derivative of progesterone and has been extensively studied for its biochemical and physiological effects. DHPA is an important tool in the study of reproductive biology and has been used in various laboratory experiments.
Scientific Research Applications
1. Diagnostic Imaging and Radiotherapy of Breast Tumors
16alpha,17alpha-Dihydroxyprogesterone acetophenide derivatives have been evaluated for their potential in diagnostic imaging and radiotherapy, particularly in breast tumors. These compounds demonstrate high uptake in progesterone receptor-mediated target tissues, making them promising for imaging PR-positive breast tumors. For instance, a study by Zhou et al. (2008) synthesized and evaluated a bromine-76-labeled progestin derivative for its tissue biodistribution and metabolic stability, revealing its potential for early imaging of PR-positive breast tumors (Zhou et al., 2008).
2. Study of Steroid Metabolism and Biological Functions
Research has also focused on understanding the biological functions and metabolic pathways of 16alpha,17alpha-Dihydroxyprogesterone acetophenide derivatives. Kamernitskii and Levina (2005) explored the synthesis, modification, structure, and biological activity of 16alpha,17alpha-cycloalkanoprogesterone, demonstrating the potential to differentiate biological functions of steroid hormones (Kamernitskii & Levina, 2005).
3. Investigation of Endocrine Disrupting Chemicals
In studies investigating the effects of endocrine-disrupting chemicals, 16alpha,17alpha-Dihydroxyprogesterone acetophenide and its metabolites have been used as reference compounds. For example, Watanabe et al. (2005) used these compounds to study the interactions between cannabinoid and steroid metabolism, indicating the role of these steroids in understanding endocrine effects (Watanabe et al., 2005).
properties
CAS RN |
1179-87-9 |
---|---|
Product Name |
16alpha,17alpha-Dihydroxyprogesterone acetophenide |
Molecular Formula |
C29H36O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1 |
InChI Key |
AHBKIEXBQNRDNL-BXXPAUNWSA-N |
Isomeric SMILES |
CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |
SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Other CAS RN |
1179-87-9 24356-94-3 |
synonyms |
Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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